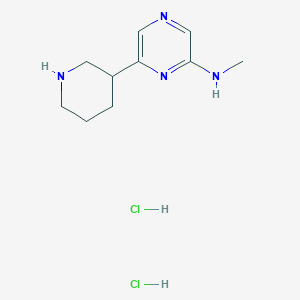

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

説明

特性

IUPAC Name |

N-methyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIAARWMGJGYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Piperidin-3-yl Intermediate

The piperidin-3-yl moiety is typically introduced via the synthesis of (R)-3-aminopiperidine dihydrochloride, a crucial intermediate. According to patent US20100029941A1, (R)-3-aminopiperidine dihydrochloride is prepared by reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in tetrahydrofuran at approximately 35°C, followed by heating to 58–60°C to complete the reaction. The intermediate (R)-3-aminopiperidin-2-one hydrochloride itself is synthesized from (R)-methyl 2,5-diaminopentanoate dihydrochloride via base-mediated cyclization in methanol at low temperatures (-10°C to 0°C), then acidified with hydrochloric acid to form the hydrochloride salt. The process involves careful control of equivalents of reagents, temperature, and solvents to maximize yield and purity.

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| (i) Synthesis of (R)-methyl 2,5-diaminopentanoate dihydrochloride | Acetyl chloride (1.5–2.5 eq), methanol | 0–15°C (initial), 45–65°C (heating) | Methanol | Controlled addition and heating for ester formation |

| (ii) Cyclization to (R)-3-aminopiperidin-2-one hydrochloride | Base (1.5–3 eq) | -10 to 0°C | Methanol | Low temperature to control reaction |

| (iii) Reduction to (R)-3-aminopiperidine dihydrochloride | Lithium aluminum hydride (1.6 eq) | 35°C, then 58–60°C | Tetrahydrofuran | Filtration to isolate product |

Functionalization of the Pyrazine Core

The pyrazin-2-amine core functionalized at the 6-position is prepared by nucleophilic aromatic substitution reactions on halogenated pyrazine derivatives. Literature describes the substitution of 6-chloropyrazin-2-amine with piperidine derivatives under basic conditions in polar aprotic solvents such as DMF or DMSO at temperatures ranging from 80°C to 110°C. This approach facilitates the displacement of the chlorine atom by the nucleophilic piperidin-3-yl amine, yielding the desired substituted pyrazine intermediate.

Subsequent methylation at the nitrogen atom (N-methylation) can be achieved by reaction with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions, often in the presence of a base like triethylamine in solvents such as dichloromethane or methanol. Protection and deprotection strategies using Boc (tert-butoxycarbonyl) groups are employed to facilitate selective functional group transformations and purification.

Formation of the Dihydrochloride Salt

The final step involves conversion of the free base compound to its dihydrochloride salt by treatment with concentrated hydrochloric acid in methanol or other suitable solvents. This salt formation enhances the compound's stability, solubility, and handling properties. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures, followed by filtration and washing to isolate the pure dihydrochloride salt.

The reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride requires precise temperature control to avoid side reactions and ensure high yield of the amine salt.

Use of polar aprotic solvents such as DMF or DMSO and bases like triethylamine facilitates efficient nucleophilic aromatic substitution on the pyrazine ring, critical for introducing the piperidin-3-yl substituent.

Protection of amine groups with Boc during intermediate steps improves selectivity and purification but requires careful deprotection to avoid degradation.

Salt formation with hydrochloric acid is a straightforward step but must be monitored to achieve the correct stoichiometry for dihydrochloride formation, impacting solubility and crystallinity.

The overall synthetic route benefits from multi-step purification techniques including filtration, crystallization, and flash chromatography to ensure high purity suitable for pharmaceutical research.

The preparation of this compound is a multi-step process involving the synthesis of the piperidin-3-yl intermediate, functionalization of the pyrazine core via nucleophilic aromatic substitution, N-methylation, and final salt formation. The process demands careful control of reaction conditions, reagent equivalents, and purification steps to achieve a high-purity product. The detailed methodologies reported in patents and peer-reviewed research provide a robust foundation for the scalable synthesis of this compound for medicinal chemistry applications.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrazine ring undergoes electrophilic aromatic substitution (EAS) at electron-deficient positions (e.g., C-3 and C-5). The dihydrochloride form enhances solubility in polar solvents, facilitating reactions such as:

-

Halogenation : Reacts with halogenating agents (e.g., POCl₃) to replace hydroxyl or amine groups with chlorine/bromine .

-

Amination : Substitution with amines under Buchwald-Hartwig conditions forms polysubstituted pyrazines .

Table 1: Nucleophilic substitution reactions

Redox Reactions

The piperidine nitrogen and pyrazine ring participate in oxidation and reduction:

-

Oxidation :

-

Piperidine nitrogen forms N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid).

-

Pyrazine ring oxidation yields pyrazine-2,5-diones under acidic conditions.

-

-

Reduction :

Table 2: Redox reaction outcomes

| Starting Material | Reaction | Product | Selectivity | Source |

|---|---|---|---|---|

| N-methyl-6-(piperidin-3-yl)pyrazin-2-amine | m-CPBA, CH₂Cl₂, 0°C | N-oxide derivative | >90% | |

| Pyrazine ring | H₂ (1 atm), Pd-C, EtOH | 1,4-dihydropyrazine | 70% |

Acylation and Alkylation

The secondary amine in piperidine reacts with:

-

Acyl chlorides : Forms amides (e.g., acetyl, benzoyl).

-

Alkyl halides : Produces quaternary ammonium salts under basic conditions.

Key Mechanistic Insights:

-

Steric hindrance from the piperidine ring slows acylation at the pyrazine amine.

-

Solvent effects : DMF accelerates alkylation compared to THF due to better solubility of intermediates .

Acid/Base-Mediated Reactions

-

Hydrolysis :

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Pd(II) complexes : Forms stable chelates via pyrazine nitrogen and piperidine amine, used in catalysis .

-

Cu(I) complexes : Exhibits luminescence properties in supramolecular assemblies .

Table 3: Metal complexation data

| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Pd(II) | 1:2 | Cross-coupling catalysis | 8.2 | |

| Cu(I) | 1:1 | Photoluminescent materials | 6.7 |

Biological Activity and Functionalization

Though beyond pure chemical reactions, modifications enhance bioactivity:

科学的研究の応用

Pharmacological Applications

1.1. Inhibition of Enzymatic Activity

One of the primary applications of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is its role as an inhibitor of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition is significant for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

1.2. Anticancer Research

The compound has been investigated for its potential in cancer therapy. Receptor tyrosine kinases (RTKs), which are implicated in uncontrolled cell proliferation, have been targeted using compounds similar to this compound. Studies indicate that this compound can serve as an effective building block for synthesizing inhibitors that disrupt RTK signaling pathways .

1.3. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazine derivatives has shown that modifications to the piperidine core can significantly influence biological activity. This has implications for the design of more potent inhibitors against various targets, including those involved in cancer and inflammatory diseases .

Synthetic Applications

2.1. Building Block in Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can yield new compounds with desirable pharmacological properties .

2.2. Development of Novel Therapeutics

The compound's ability to act as a scaffold for further chemical modifications makes it valuable in the development of novel therapeutics, particularly those targeting neurodegenerative diseases and pain management .

Agricultural Applications

Recent studies have explored the use of synthetic low molecular weight heterocyclic compounds, including derivatives of pyrazine, in agricultural biotechnology. These compounds have shown promise as growth regulators and substitutes for phytohormones, enhancing photosynthetic processes and improving crop yields .

Case Studies and Research Findings

作用機序

The mechanism of action of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

類似化合物との比較

Structural Analogs and Key Differences

The compound is compared to two structurally related molecules: N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride () and 6-(piperazin-1-yl)pyridin-2-amine hydrochloride (). The table below summarizes their properties:

*Calculated based on dihydrochloride salt.

Key Observations:

Core Heterocycle :

- The pyrazine core (in the target compound and analog) is a six-membered ring with two nitrogen atoms at positions 1 and 4, whereas the pyridine analog () has one nitrogen atom. Pyrazine’s electron-deficient nature may influence binding interactions compared to pyridine’s aromatic system .

Substituent Effects: The N-methyl group in the target compound is a secondary amine, while the N,N-dimethyl group in ’s analog is a tertiary amine. The piperidin-3-yl substituent ( and target compound) differs from the piperazin-1-yl group (). Piperazine’s additional nitrogen atom could enable stronger hydrogen bonding or coordination with metal ions, impacting solubility and receptor affinity .

Salt Form: The dihydrochloride salts (target compound and ) suggest two protonation sites, likely at the pyrazine nitrogen and the piperidine/piperazine amine.

Implications of Structural Variations

- Hydrogen-Bonding Capacity: The pyridine-based compound () with a primary amine (-NH₂) at position 2 may exhibit stronger hydrogen-bonding interactions compared to the methylated amines in the pyrazine derivatives. This could influence crystallization behavior, as noted in studies on hydrogen-bond patterns in molecular aggregates .

- Pharmacological Potential: Piperidine-containing compounds (target and ) are common in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. Piperazine derivatives () are often used in antipsychotics and antihistamines, highlighting divergent therapeutic applications .

生物活性

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic compound belonging to the class of pyrazine derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological mechanisms, activity profiles, and relevant case studies.

- Molecular Formula : C10H16Cl2N4

- Molecular Weight : 279.21 g/mol

- CAS Number : 1361112-30-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Binding : It can bind to receptors, modulating cellular signaling pathways that are critical for cell growth and apoptosis.

- Pathway Modulation : The compound affects pathways related to immune response and cancer progression, suggesting its potential role in therapeutic applications against malignancies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound exhibited significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 25 µM against the MCF-7 breast cancer cell line and 30 µM against the A549 lung cancer cell line, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial Activity : this compound showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study conducted on various derivatives of pyrazine compounds revealed that this compound had a significant anti-proliferative effect on human cancer cell lines. The study utilized a panel of assays to evaluate cell viability and apoptosis induction:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |

The results indicated that the compound could serve as a lead for developing new anticancer drugs .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against a range of bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Effective |

| Escherichia coli | >100 | Ineffective |

| Pseudomonas aeruginosa | 50 | Moderate activity |

These findings suggest that while the compound has limited efficacy against some strains, it may be useful for treating infections caused by susceptible bacteria .

Q & A

Q. What are the recommended methodologies for synthesizing N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride and ensuring purity?

Synthesis typically involves coupling pyrazine and piperidine derivatives under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting 6-chloropyrazin-2-amine with piperidin-3-ylmethanol in the presence of a base (e.g., KCO) to form the piperidine-pyrazine scaffold .

- Methylation : Introducing the methyl group via reductive amination or alkylation using methyl iodide .

- Salt formation : Treating the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH gradients) to achieve >95% purity. Monitor by HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Structural confirmation :

- Physicochemical profiling :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity across in vitro and in vivo studies?

Discrepancies often arise due to:

- Metabolic instability : Use liver microsomal assays (e.g., human CYP450 isoforms) to identify rapid clearance pathways. Compare with in vivo pharmacokinetics in rodent models .

- Species-specific differences : Test receptor binding affinity (e.g., radioligand assays) across species (human, rat, mouse) to validate target engagement .

- Dihydrochloride salt effects : Assess free base vs. salt form bioavailability via plasma protein binding assays and tissue distribution studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. How can researchers address solubility limitations in biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- pH adjustment : Prepare buffered solutions (pH 4–5 for dihydrochloride salt) to maintain ionization and solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability in in vivo models .

Q. What experimental frameworks are recommended for validating the compound’s mechanism of action?

- Target deconvolution : Combine CRISPR-Cas9 knockout screens and proteomic profiling (e.g., SILAC) to identify interacting proteins .

- Pathway analysis : Use transcriptomics (RNA-seq) to map downstream signaling effects (e.g., MAPK/ERK inhibition) in dose- and time-dependent studies .

- In silico docking : Validate binding poses in target pockets (e.g., kinases) using molecular dynamics simulations (AMBER or GROMACS) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

Q. Table 2. Computational Modeling Parameters

| Software | Force Field | Simulation Time | Application |

|---|---|---|---|

| AMBER | ff14SB | 100 ns | Protein-ligand stability |

| GROMACS | CHARMM36 | 50 ns | Membrane permeability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。